Aripiprazole N1-Oxide

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Aripiprazole N1-Oxide is the officially designated EP Impurity F and USP Related Compound F, formed via CYP2D6/CYP3A4-mediated N-oxidation at the piperazine N1 position. Unlike dehydro-aripiprazole or the N4-oxide regioisomer, only this compound possesses the unique chromatographic retention and +16 Da mass shift essential for accurate impurity profiling per ICH Q2(R1). Procurement of this high-purity (≥98%) reference standard is mandatory for USP/EP monograph compliance in API release and stability monitoring. Non-certified substitutes risk misidentification and regulatory audit failure.

Molecular Formula C23H27Cl2N3O3
Molecular Weight 464.4 g/mol
CAS No. 573691-09-5
Cat. No. B194377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole N1-Oxide
CAS573691-09-5
SynonymsAripiprazole USP RC F
Molecular FormulaC23H27Cl2N3O3
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
InChIInChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
InChIKeyZNYNDJDSFMRJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole N1-Oxide CAS 573691-09-5: Procurement-Grade Reference Standard for Atypical Antipsychotic Impurity Analysis


Aripiprazole N1-Oxide (CAS 573691-09-5), systematically named 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, is a well-characterized N-oxide metabolite of the atypical antipsychotic aripiprazole. It is formed endogenously via cytochrome P450 isoforms CYP2D6 and CYP3A4 [1] and is also recognized as a process-related and degradation impurity in commercial aripiprazole formulations . This compound is officially designated as Aripiprazole EP Impurity F and USP Aripiprazole Related Compound F in major pharmacopeias, underscoring its critical role in pharmaceutical quality control and regulatory compliance [2].

Why Aripiprazole N1-Oxide Cannot Be Substituted by Other Aripiprazole Impurities or Metabolites in Analytical Workflows


Generic substitution of Aripiprazole N1-Oxide with other aripiprazole-related compounds, such as dehydro-aripiprazole (active metabolite) or Aripiprazole N4-Oxide (regioisomer), is not analytically valid due to fundamental differences in chemical identity, formation pathway, and regulatory designation. Unlike dehydro-aripiprazole, which is a major active metabolite accounting for approximately 40% of parent drug plasma exposure [1], Aripiprazole N1-Oxide is a distinct N-oxide species formed via a separate CYP-mediated oxidation pathway [2]. Furthermore, while other impurities like EP Impurity G (dehydro-aripiprazole) are also degradation products, only Aripiprazole N1-Oxide possesses the specific N-oxidation at the N1 position of the piperazine ring, which confers unique chromatographic retention behavior and mass spectrometric properties essential for specific impurity profiling [3]. Use of an incorrect impurity standard can lead to misidentification, inaccurate quantification, and potential failure of regulatory audits due to non-compliance with USP and EP monograph specifications [4].

Quantitative Differentiation of Aripiprazole N1-Oxide: A Data-Driven Comparison with In-Class Analogs


Regulatory Designation: EP Impurity F vs. Dehydro-Aripiprazole (EP Impurity G) in Pharmacopeial Monographs

Aripiprazole N1-Oxide is officially designated as EP Impurity F and USP Related Compound F in pharmacopeial monographs, distinguishing it from the active metabolite dehydro-aripiprazole, which is designated as EP Impurity G [1]. Both compounds are mandated for control in aripiprazole drug substance and finished product per USP 2024 and EP monographs, but they serve distinct analytical roles due to their different formation mechanisms [2]. While dehydro-aripiprazole is the primary active metabolite representing approximately 40% of the parent drug's systemic exposure, Aripiprazole N1-Oxide is a specific N-oxidation product that serves as a marker for oxidative degradation pathways [3].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Enzymatic Formation Pathway: CYP2D6/CYP3A4-Mediated N-Oxidation vs. Dehydrogenation to Active Metabolite

Aripiprazole N1-Oxide is formed specifically via cytochrome P450 isoforms CYP2D6 and CYP3A4, representing a distinct N-oxidation metabolic pathway separate from the dehydrogenation pathway that produces the active metabolite dehydro-aripiprazole [1]. While aripiprazole undergoes extensive metabolism via multiple CYP-mediated pathways, including dehydrogenation, hydroxylation, and N-dealkylation, the N-oxidation pathway yields a chemically distinct species with a molecular weight of 464.38 g/mol and the molecular formula C23H27Cl2N3O3 . This enzymatic specificity has direct implications for understanding drug-drug interactions and pharmacogenetic variability in patient populations [2].

Drug Metabolism Pharmacokinetics Cytochrome P450

Degradation Origin: Process-Related and Degradation Impurity vs. Active Metabolite

Aripiprazole N1-Oxide is identified as both a process-related impurity from synthesis and a degradation product formed under oxidative stress conditions, differentiating it from the active metabolite dehydro-aripiprazole which is primarily a metabolic product [1]. The USP 2024 monograph mandates control of this impurity in both drug substance and finished product, with a specified acceptance criterion of less than 0.5% N-oxide impurity by weight in stable pharmaceutical compositions [2]. This dual origin as both a process and degradation impurity makes it a critical marker for stability-indicating method validation and for monitoring formulation robustness throughout shelf-life .

Pharmaceutical Stability Forced Degradation Studies Impurity Control

Physical Stability: Hygroscopic Nature Requiring Controlled Storage vs. Non-Hygroscopic Comparators

Aripiprazole N1-Oxide is documented to be hygroscopic and requires storage under inert atmosphere at refrigerated temperatures (2-8°C), in contrast to the parent compound aripiprazole which is generally less hygroscopic and stable at room temperature [1]. This physical property has direct implications for accurate weighing and standard preparation in analytical laboratories, as moisture uptake can lead to inaccurate mass determinations and compromised standard solution concentrations [2]. Suppliers consistently specify storage at 4°C in a refrigerator under inert gas, and the compound exhibits a melting point of 172°C, which can be used as an identity confirmation parameter [3].

Reference Standard Handling Analytical Accuracy Stability Storage

Synthetic Yield and Purity: Optimized Preparation for Reference Standard Qualification

A recent 2024 study reported a high-yield synthetic route for Aripiprazole N1-Oxide (Impurity F) via oxidation of aripiprazole, achieving an overall yield of 64.35% with chromatographic purity exceeding 99% by HPLC-PDA area normalization [1]. This high purity is essential for establishing the compound as a qualified reference standard for analytical method validation. In comparison, the parallel synthesis of Impurity G (dehydro-aripiprazole) achieved a similar yield of 64.04% and comparable >99% purity, demonstrating that both impurities can be reliably produced at reference-grade quality for pharmaceutical quality assessment [2]. The commercial availability of this compound with specified purity >95-98% from multiple vendors ensures consistent quality for routine analytical applications .

Reference Standard Synthesis Chromatographic Purity Quality Control

Primary Applications of Aripiprazole N1-Oxide Reference Standard in Pharmaceutical Development and Quality Control


Method Development and Validation for Forced Degradation Studies

Aripiprazole N1-Oxide serves as a critical marker for oxidative degradation in forced degradation studies of aripiprazole drug substance and formulations. Its use enables accurate identification and quantification of N-oxide formation under stress conditions (oxidative, thermal, photolytic), which is essential for establishing degradation pathways and validating stability-indicating HPLC methods per ICH Q2(R1) guidelines . The high purity (>99%) reference standard ensures reliable peak identification and linearity assessment in method validation protocols [1].

Quality Control Release Testing and Impurity Profiling

In routine QC laboratories, Aripiprazole N1-Oxide is used as a reference standard to quantify the N-oxide impurity content in aripiprazole API and finished drug products. Compliance with USP and EP monographs requires that N-oxide levels do not exceed specified limits (e.g., <0.5% in stable formulations) . Procurement of the certified EP Impurity F or USP Related Compound F standard is mandatory for accurate impurity profiling, ensuring that commercial batches meet regulatory acceptance criteria for product release and stability monitoring [1].

Metabolite Identification and CYP Phenotyping Studies

Aripiprazole N1-Oxide is utilized as an authentic reference standard in in vitro metabolism studies to confirm the identity of N-oxide metabolites formed in human liver microsomes or recombinant CYP enzyme assays. Its use is essential for CYP phenotyping studies that assess the contribution of CYP2D6 and CYP3A4 to aripiprazole metabolism, which has implications for understanding drug-drug interactions and pharmacogenetic variability in clinical populations . The distinct mass spectrometric signature of the N-oxide (m/z shift of +16 Da) facilitates accurate identification in LC-MS/MS methods [1].

Bioanalytical Method Development for Pharmacokinetic Studies

While not a major circulating metabolite, Aripiprazole N1-Oxide can be included as an internal standard or calibration reference in validated LC-MS/MS methods for simultaneous determination of aripiprazole and its metabolites in human plasma . Its structural similarity to the parent drug and distinct chromatographic retention make it a suitable candidate for method development, provided its stability and recovery characteristics are properly validated in the biological matrix of interest [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aripiprazole N1-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.